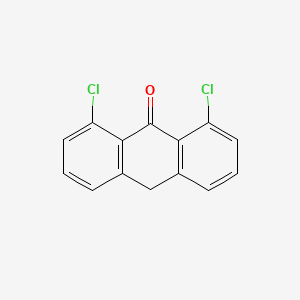

1,8-Dichloro-10H-anthracen-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50259-93-3 |

|---|---|

Molecular Formula |

C14H8Cl2O |

Molecular Weight |

263.1 g/mol |

IUPAC Name |

1,8-dichloro-10H-anthracen-9-one |

InChI |

InChI=1S/C14H8Cl2O/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6H,7H2 |

InChI Key |

AYDNUUZHQKPRKA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)C(=O)C3=C1C=CC=C3Cl |

Other CAS No. |

50259-93-3 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Approaches for 1,8 Dichloro 10h Anthracen 9 One

Precursor Chemistry in 1,8-Dichloro-10H-anthracen-9-one Synthesis

The primary precursor for the synthesis of this compound is 1,8-dichloro-9,10-anthracenedione, commonly known as 1,8-dichloroanthraquinone (B31358). google.comnih.gov The transformation of this readily available starting material is central to obtaining the target anthrone (B1665570).

1,8-Dichloroanthraquinone is a derivative of anthraquinone (B42736) and serves as the principal starting material for producing this compound. nih.govpragna-group.comsigmaaldrich.com The core of the synthesis lies in the selective reduction of one of the two carbonyl groups of the anthraquinone. A well-established method involves the reduction of 1,8-dichloroanthraquinone using stannous chloride (SnCl₂) in a mixture of boiling hydrochloric acid and acetic acid. google.com This process effectively yields 1,8-dichloro-9(10H)-anthracenone, demonstrating a reliable transformation from the diketone precursor. google.com

In the broader context of anthracene (B1667546) chemistry, the preparation of 9,10-dihydroanthracene (B76342) structures is a common synthetic step. researchgate.netorgsyn.org For instance, substituted 9,10-dihydroanthracenes can be synthesized by reducing the corresponding anthraquinones with a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net Another general method involves the reduction of anthracene using sodium in ethanol (B145695) to form 9,10-dihydroanthracene. orgsyn.org In a more specific example related to substituted anthraquinones, 1,8-dihydroxy-9,10-dihydroanthracene was synthesized from 1,8-dihydroxy-9,10-anthraquinone through a three-step process of methylation, reduction with zinc in acetic acid or sodium in ethanol, and subsequent demethylation. researchgate.net These methods highlight the general strategies for producing dihydroanthracene intermediates, which are structurally related to the target anthrone.

Direct Synthesis Routes to this compound

Direct synthesis of this compound is achieved through selective reduction protocols that target one of the two carbonyl groups of the precursor. The choice of reducing agent is critical for achieving the desired mono-reduction.

Several reducing agents have been effectively employed for the partial reduction of anthraquinones to anthrones. stackexchange.com

Stannous Chloride (SnCl₂): This is a frequently cited reagent for the selective reduction of 1,8-dichloroanthraquinone. The reaction, typically conducted in boiling hydrochloric and acetic acids, selectively reduces the C9 carbonyl group to furnish 1,8-dichloro-9(10H)-anthracenone. google.com

Zinc/Ammonium (B1175870) Hydroxide: The combination of zinc dust and an ammonium source is a known reducing system for carbonyl compounds. ias.ac.inresearchgate.net For example, 1,8-difluoro-9,10-anthraquinone can be reduced using a mixture of zinc and ammonium hydroxide. researchgate.net The mechanism in aqueous ammonia (B1221849) involves the formation of soluble zinc-ammonia complexes, such as [Zn(NH₃)ᵢ]²⁺, which facilitates the reduction process. mdpi.comrsc.org This method is also used for the reduction of other hydroxylated anthraquinones. ias.ac.in

Sodium Dithionite (B78146) (Na₂S₂O₄): As an inexpensive and safe reducing agent, sodium dithionite is widely used in organic synthesis. organic-chemistry.orgnih.gov It is capable of reducing anthraquinones to their corresponding soluble anthrahydroquinones in aqueous solutions, which can then be manipulated to yield the desired anthrone. rsc.orgnih.gov

Table 1: Comparison of Selective Reduction Protocols for Anthraquinones

| Reducing Agent | Typical Conditions | Substrate | Product | Reference |

|---|---|---|---|---|

| Stannous Chloride (SnCl₂) | Boiling HCl and acetic acid | 1,8-Dichloroanthraquinone | 1,8-Dichloro-9(10H)-anthracenone | google.com |

| Zinc/Ammonium Hydroxide | Aqueous NH₄OH | 1,8-Difluoroanthraquinone | 1,8-Difluoroanthracene | researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Anthraquinone | Anthrahydroquinone | rsc.org |

The selective reduction of only one carbonyl group in 1,8-dichloroanthraquinone is a point of considerable interest. nih.gov The mechanism for reduction by a reagent like stannous chloride likely involves a series of protonation and electron transfer steps. stackexchange.com It is proposed that the carbonyl oxygen is first protonated, followed by a two-electron reduction. stackexchange.com

The high selectivity observed is largely attributed to the electronic effects of the peri-chloro substituents at the C1 and C8 positions. These electron-withdrawing groups influence the reactivity of the adjacent carbonyls. Computational studies using density functional theory (DFT) on anthraquinone derivatives have shown that substituents significantly alter the reduction potential. acs.org The specific positioning of the chloro groups in 1,8-dichloroanthraquinone creates a unique electronic environment that favors the reduction of one carbonyl group over the other, leading to the formation of the desired this compound. nih.gov

Advanced Synthetic Strategies and Optimization in this compound Derivatives Chemistry

This compound is not just an endpoint but a versatile intermediate for creating a library of derivatives with potential biological activity. google.comnih.gov Advanced synthetic strategies focus on the functionalization of the anthrone core.

A key strategy involves the acylation of the C9-hydroxyl group of the enol tautomer of this compound. google.com This reaction is typically performed by treating the anthrone with various acyl chlorides in the presence of a weak base like pyridine (B92270). nih.gov This approach leads to the formation of a series of 9-acyloxy-1,8-dichloroanthracene derivatives. The esterification occurs at the C9 oxygen, effectively "blocking" the ketone and destroying the original quinone structure to produce new classes of compounds. google.com This method provides a general and efficient route to a wide array of derivatives, enabling the exploration of structure-activity relationships. nih.govnih.gov

Table 2: Examples of Synthesized 1,8-Dichloroanthracene (B3240527) Derivatives from this compound

| Acyl Chloride Reagent | Resulting Derivative Class | Synthetic Conditions | Reference |

|---|---|---|---|

| Various Aryl and Alkyl Acyl Chlorides | 9-Acyloxy-1,8-dichloroanthracenes | CH₂Cl₂, Pyridine, RT or Reflux | google.comnih.gov |

Catalytic System Enhancements (e.g., Immobilized Palladium Catalysts, Pd/SBA-15)

In the broader context of synthesizing complex aromatic systems, palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. researchgate.net While not always directly applied to the final reduction step, these catalytic systems are crucial for building the substituted anthracene skeleton that may be a precursor to this compound. Enhancements in this area focus on developing heterogeneous catalysts that offer improved activity, stability, and recyclability over traditional homogeneous catalysts. nih.gov

Immobilized palladium catalysts, where palladium nanoparticles are supported on a solid matrix, represent a significant advancement. nih.gov Supports like microporous organic polymers (MOPs) or mesoporous silica (B1680970) (such as SBA-15) provide a high surface area, preventing the aggregation of palladium nanoparticles and ensuring a high dispersion of active catalytic sites. rsc.orgmdpi.com This leads to greater efficiency and the ability to reuse the catalyst multiple times without a significant loss in activity. nih.gov

Pd/SBA-15 Catalysts:

The use of mesoporous silica SBA-15 as a support for palladium has been shown to be highly effective for C-C coupling reactions like the Suzuki and Heck reactions. rsc.org The ordered, uniform pore structure of SBA-15 acts as a nanoreactor, providing a confined environment for catalytic reactions. rsc.org Modifying the SBA-15 surface with functional groups can further enhance the anchoring of palladium species, improving dispersion and preventing leaching of the metal. mdpi.com For instance, Pd-diimine@SBA-15, where palladium is immobilized on diimine-functionalized SBA-15, has demonstrated excellent performance in Suzuki coupling reactions with very low palladium loading (0.05 mol %). mdpi.com

These advanced catalytic systems offer the potential to construct the dichloro-anthracene framework with high precision before the final reduction to the anthracenone (B14071504).

Table 1: Comparison of Heterogeneous Palladium Catalysts in Cross-Coupling Reactions

| Catalyst System | Support Material | Exemplary Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Pd@AEPOP | Amide and Ether Functionalized Porous Organic Polymer | Heck Coupling | Effective with 0.8 mol% Pd loading; recyclable up to nine times. | mdpi.com |

| MOP-Pd | Microporous Organic Polymers | Heck and Suzuki-Miyaura Coupling | High specific surface area, thermal stability, easily recovered and reused. | nih.govrsc.org |

| Pd-diimine@SBA-15 | Diimine-functionalized SBA-15 Silica | Suzuki Coupling | High efficiency with ultralow Pd loading (0.05 mol%); high dispersion of Pd. | mdpi.com |

| Pd/MM-SBA-15 | Hierarchically Ordered Nanoporous SBA-15 | Aerobic Alcohol Oxidation | Enhanced nanoparticle dispersion; significantly outperforms conventional SBA-15. | acs.org |

Reaction Condition Optimization for Chemical Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, both in the initial construction of the anthracene skeleton and in the final reduction step. Key parameters that are typically adjusted include temperature, solvent, reaction time, and the nature and concentration of reagents and catalysts. beilstein-journals.org

In the synthesis of derivatives from this compound, such as the formation of 9-ester compounds, reaction conditions are carefully controlled. google.com The reaction is often performed under an inert nitrogen atmosphere using a dry solvent like dichloromethane (B109758) (CH₂Cl₂). google.com The addition of a weak base, such as pyridine, facilitates the esterification at the C-9 oxygen, which is believed to proceed through an enol tautomer. google.com The temperature can be varied from room temperature to the reflux temperature of the solvent to drive the reaction to completion. google.com

Modern approaches to reaction optimization utilize high-throughput experimentation and machine learning algorithms to rapidly screen a wide array of conditions. beilstein-journals.org This allows for the simultaneous optimization of multiple variables, leading to the identification of optimal conditions for yield, purity, and other targets in a much shorter timeframe than traditional one-variable-at-a-time methods. beilstein-journals.org

Table 2: Key Parameters for Optimization in Anthracenone Synthesis

| Parameter | Influence on Reaction | Example from Literature |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase yield but may also promote byproduct formation. | Reaction can be run at room temperature or refluxed for several hours to ensure completion. google.com |

| Solvent | Influences solubility of reactants and can affect reaction pathways. | Use of dry dichloromethane (CH₂Cl₂) under an inert atmosphere is specified for subsequent esterification. google.com |

| Base | Acts as a catalyst or promoter, often by deprotonating a reactant to form a more reactive species. | Pyridine is used as a weak base to facilitate esterification at the C-9 oxygen. google.com |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but extended times can lead to decomposition or side reactions. | Stirring for several hours is a typical condition. google.com |

Strategies for Mitigation of Byproduct Formation in Complex Synthesis

One key strategy is the use of chemoselective reagents. In the reduction of 1,8-dichloroanthraquinone, the choice of SnCl₂ in acidic media is designed to selectively reduce only one of the two ketone groups. google.com Using stronger, less selective reducing agents could lead to the formation of the fully reduced anthracene or other undesired products.

Another advanced strategy is the use of tandem or one-pot reactions. acs.org By designing a reaction sequence where multiple transformations occur in the same reaction vessel without isolating intermediates, chemists can improve efficiency and reduce the opportunities for byproduct formation that arise during workup and purification steps. acs.org For example, a tandem ene/[4+2] cycloaddition reaction has been reported for the synthesis of phenanthrene (B1679779) derivatives, showcasing an efficient pathway to complex aromatic cores. acs.org While a specific tandem reaction for this compound is not detailed, the principle represents a frontier approach to streamlining its synthesis and minimizing waste.

Finally, purification of the final product and intermediates is a critical step. Methods such as recrystallization and chromatography are employed to remove any byproducts that do form, ensuring the high purity of the target compound. google.com

Chemical Reactivity and Transformation Mechanisms of 1,8 Dichloro 10h Anthracen 9 One and Its Key Intermediates/derivatives

Oxidation Reactions and Functional Group Transformations

The oxidation of 1,8-dichloro-10H-anthracen-9-one can lead to the formation of 1,8-dichloroanthraquinone (B31358), a compound with a fully aromatic central ring. This transformation involves the oxidation of the methylene (B1212753) group at the C-10 position. While specific reagents for the direct oxidation of this compound are not extensively detailed in the provided search results, analogous oxidations of anthracenes and related compounds suggest that oxidizing agents like chromic acid or other strong oxidants could facilitate this conversion. The presence of the electron-withdrawing chlorine atoms may influence the reaction conditions required for this transformation.

Furthermore, the oxidation of related polycyclic aromatic hydrocarbons, such as phenanthrene (B1679779), to their corresponding quinones is a known chemical process. For instance, phenanthrene can be oxidized to phenanthrenequinone. This suggests that the anthracene (B1667546) core of this compound is susceptible to oxidation to achieve a more stable, fully conjugated system.

Further Reduction Pathways Leading to Hydroxy and Dihydro Derivatives

The ketone functionality of this compound is susceptible to reduction, leading to the formation of hydroxy and dihydro derivatives. The reduction of the corresponding 1,8-dichloroanthraquinone with reagents like tin(II) chloride in boiling hydrochloric acid and acetic acid is a common method to synthesize the parent 1,8-dichloro-9(10H)-anthracenone. byjus.com

Further reduction of the anthrone (B1665570) can yield the corresponding alcohol, 1,8-dichloro-9,10-dihydroanthracen-9-ol. This can be achieved using hydride-based reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing ketones to secondary alcohols. byjus.commasterorganicchemistry.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is also a common reagent for the reduction of ketones and aldehydes to alcohols. youtube.comrsc.orgresearchgate.net The reaction with these nucleophilic reducing agents involves the attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

In some cases, reduction of related anthraquinones can lead to the formation of dihydro diols. For instance, the reduction of 1,6-dichloroanthraquinone can yield the corresponding dihydro dihydroxyanthracene. youtube.com The specific products obtained from the reduction of this compound depend on the reducing agent and the reaction conditions employed.

Nucleophilic Substitution Reactions Involving Halogen Atoms

Nucleophilic aromatic substitution (SNAr) on the chlorinated benzene (B151609) rings of this compound is a potential transformation, although it generally requires stringent conditions. For an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups, and a good leaving group must be present. libretexts.orglibretexts.org The carbonyl group in the anthrone structure does exert an electron-withdrawing effect, which could potentially facilitate nucleophilic attack on the carbon atoms bearing the chlorine atoms, particularly at the ortho and para positions relative to the carbonyl's influence on the rings.

However, nucleophilic substitution on unactivated or weakly activated aryl halides is typically difficult. The reaction can proceed through different mechanisms, including the SNAr (addition-elimination) mechanism or a radical-nucleophilic aromatic substitution (SRN1) pathway. libretexts.orgwikipedia.org The SRN1 mechanism involves the formation of a radical anion intermediate. There is no specific information in the provided search results detailing successful nucleophilic substitution of the chlorine atoms in this compound. Such reactions would likely require harsh conditions, such as high temperatures and strong nucleophiles.

Condensation Reactions at the C-10 Position (e.g., Aldol-like Condensations with Aldehydes)

The C-10 position of this compound is an active methylene group, flanked by two aromatic rings and adjacent to a carbonyl group. This structural feature makes the protons at C-10 acidic and susceptible to deprotonation by a base, forming a carbanion. This carbanion can then act as a nucleophile in condensation reactions, such as aldol-type condensations with aldehydes.

In a typical aldol (B89426) condensation, the enolate of the anthrone would attack the electrophilic carbonyl carbon of an aldehyde, like benzaldehyde, to form a β-hydroxy ketone intermediate. Subsequent dehydration of this intermediate would lead to the formation of a C-10 substituted, α,β-unsaturated ketone. While the general principles of aldol condensation are well-established, specific examples of this compound undergoing such reactions with aldehydes were not found in the provided search results. However, the reactivity of the C-10 position is a key feature of anthrones and is exploited in the synthesis of various derivatives.

Acylation Reactions at the C-9 Oxygen Position (e.g., Formation of 9-Acyloxy Derivatives via Enol Tautomers)

A significant reaction of this compound is its acylation at the C-9 oxygen, which proceeds through its enol tautomer, 1,8-dichloro-9-anthracenol. This reaction leads to the formation of 9-acyloxy-1,8-dichloroanthracene derivatives. byjus.comlibretexts.org

The synthesis is typically carried out by reacting 1,8-dichloro-9(10H)-anthracenone with an appropriate acyl chloride in the presence of a weak base, such as pyridine (B92270), in a solvent like dichloromethane (B109758). byjus.comlibretexts.org The pyridine acts as a catalyst, facilitating the formation of the enol tautomer and neutralizing the hydrochloric acid byproduct. This reaction is notable because it results in esterification at the C-9 oxygen rather than substitution at the C-10 position, highlighting the reactivity of the enol form. byjus.com

A variety of acyl chlorides can be used in this reaction to produce a range of 9-acyloxy derivatives. byjus.com The resulting compounds have been synthesized and evaluated for their biological activities. byjus.comlibretexts.org

Table 1: Synthesis of 9-Acyloxy-1,8-dichloroanthracene Derivatives

| Acyl Chloride | Base | Solvent | Product | Reference |

|---|

Cycloaddition Reactions of 1,8-Dichloroanthracene (B3240527)

While this compound itself is not a diene for cycloaddition reactions, its derivative, 1,8-dichloroanthracene, readily participates in such transformations. 1,8-dichloroanthracene can be synthesized from the parent anthrone through reduction. This anthracene derivative acts as a diene in Diels-Alder reactions.

Regioselectivity in Diels-Alder Reactions (e.g., with Acrolein and Chloroacrylonitrile)

The Diels-Alder reaction of 1,8-dichloroanthracene with unsymmetrical dienophiles exhibits notable regioselectivity. The reaction is a [4+2] cycloaddition, forming a six-membered ring. nih.gov

In the reaction with acrolein, catalyzed by boron trifluoride etherate, two main regioisomers are formed: the anti and syn adducts. The anti isomer is the major product, formed in 66% yield, while the syn isomer is the minor product, with a 10% yield. nih.gov Theoretical studies using Density Functional Theory (DFT) have confirmed that the formation of the anti product is favored. nih.gov The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the HOMO of the diene (1,8-dichloroanthracene) and the LUMO of the dienophile (acrolein). nih.gov

When a derivative, 10-allyl-1,8-dichloroanthracene, is reacted with 2-chloroacrylonitrile (B132963), the Diels-Alder reaction proceeds with high regioselectivity, exclusively yielding the ortho isomer. wikipedia.orgnist.gov This indicates that steric and electronic effects of both the diene and the dienophile play a crucial role in determining the regiochemical outcome of the cycloaddition. nist.gov

Table 2: Regioselectivity in Diels-Alder Reactions of 1,8-Dichloroanthracene Derivatives

| Diene | Dienophile | Product(s) | Ratio (ortho:meta or syn:anti) | Reference |

|---|---|---|---|---|

| 1,8-Dichloroanthracene | Acrolein | syn and anti adducts | 10:66 | nih.gov |

Formation of Ethanoanthracene Bridge Structures

The formation of ethanoanthracene bridge structures from anthracenone (B14071504) scaffolds is a significant transformation that introduces conformational rigidity and a three-dimensional architecture. This is primarily achieved through [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, where the anthracene core acts as the diene component. mdpi.comebsco.com The central ring of the anthracene system typically participates in this reaction due to its high reactivity. researchgate.net

The reaction involves a conjugated diene, in this case, the central ring of an anthracene derivative, and a dienophile (an alkene), which react in a single, concerted step to form an unsaturated six-membered ring. ebsco.comyoutube.com This process is highly efficient for creating bicyclic systems. ebsco.com For the reaction to proceed, the diene must be in an s-cis conformation, which is inherent to the structure of anthracene. ebsco.com The efficiency of the Diels-Alder reaction is generally enhanced when the diene is electron-rich and the dienophile is electron-poor. youtube.com

A key example of this transformation is the reaction of 1,8-dichloroanthracene with acrolein, catalyzed by boron trifluoride etherate at room temperature. mdpi.com This reaction yields two separable isomers, a major anti product (66% yield) and a minor syn product (10% yield), demonstrating the regioselectivity of the cycloaddition. mdpi.com The formation of these specific isomers is influenced by both the unsymmetrical nature of the diene (1,8-dichloroanthracene) and the dienophile (acrolein). mdpi.com Theoretical studies using Density Functional Theory (DFT) have confirmed that the formation of the anti product is favored. mdpi.com

The versatility of the Diels-Alder reaction allows for the introduction of various functionalities onto the ethano bridge by selecting different dienophiles. mdpi.com For instance, reactions have been successfully carried out with dienophiles such as maleic anhydride, dimethyl fumarate, and N-phenylmaleimide, which all react at the 9,10-positions of the anthracene ring. researchgate.net Research on 10-allyl-1,8-dichloroanthracene has shown that its reaction with dienophiles like 2-chloroacrylonitrile and 1-cyanovinyl acetate (B1210297) proceeds smoothly under microwave irradiation to yield specific ethanoanthracene structures. researchgate.net The regioselectivity of these reactions is often dominated by steric effects. researchgate.net

Furthermore, photochemical conditions can be employed to achieve cycloadditions that are thermally "forbidden," such as [4+4] cycloadditions. mdpi.comacs.org While the thermal Diels-Alder reaction is a [4+2] cycloaddition, photochemical excitation can lead to different reaction pathways, expanding the range of possible bridged structures. mdpi.com For instance, the photodimerization of anthracene derivatives is a well-known [4+4] photocycloaddition. sioc-journal.cn

The table below summarizes the outcomes of a representative Diels-Alder reaction for a related compound, 1,8-dichloroanthracene, which illustrates the principles applicable to this compound.

Table 1: Diels-Alder Reaction of 1,8-Dichloroanthracene with Acrolein mdpi.com

| Diene | Dienophile | Catalyst | Product(s) | Yield (%) |

|---|---|---|---|---|

| 1,8-Dichloroanthracene | Acrolein | Boron trifluoride etherate | anti cycloadduct | 66 |

Spectroscopic and Structural Elucidation Studies of 1,8 Dichloro 10h Anthracen 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 1,8-dichloro-10H-anthracen-9-one, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for a complete structural assignment.

For comparison, the related compound 1,8-dichloroanthraquinone (B31358) exhibits signals in its ¹H NMR spectrum at approximately 8.174 ppm, 7.780 ppm, and 7.644 ppm in CDCl₃, corresponding to its aromatic protons. The absence of the C10 methylene (B1212753) group in this oxidized form simplifies the spectrum.

Similar to the proton NMR data, explicit experimental ¹³C NMR data for this compound is scarce in the public domain. However, based on the structure, one would anticipate a distinct signal for the carbonyl carbon (C9) significantly downfield, typically in the region of 180-200 ppm. The methylene carbon at C10 would be expected to appear much further upfield. The aromatic carbons would generate a series of signals in the approximate range of 120-145 ppm. The carbons directly bonded to the chlorine atoms (C1 and C8) would be expected to show shifts influenced by the electronegativity of the chlorine. The number of distinct signals in the aromatic region would depend on the symmetry of the molecule.

In modern structural elucidation, computational methods are often used to predict NMR chemical shifts. These theoretical calculations, typically employing density functional theory (DFT), can provide valuable confirmation of spectral assignments. Studies on derivatives of this compound, such as 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid , have demonstrated a high degree of correlation between computed and experimental NMR data. For this derivative, the correlation coefficients (R²) were reported to be excellent, indicating a strong agreement between the predicted and observed chemical shifts. This suggests that similar computational approaches would likely yield reliable predictions for the parent compound, this compound, aiding in the definitive assignment of its ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy (e.g., Fourier-transform Infrared (IR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform Infrared (FTIR) spectroscopy, is a key technique for identifying functional groups within a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the range of 1650-1700 cm⁻¹.

For comparative purposes, the IR spectrum of the related compound 1,8-dichloroanthraquinone shows a very intense absorption band at 1676 cm⁻¹, which is assigned to the carbonyl stretch. It is expected that the carbonyl absorption for this compound would appear in a similar region. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and methylene groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations for the aromatic rings (in the 1450-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹).

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1650 - 1700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | < 800 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₄H₈Cl₂O, which corresponds to a monoisotopic mass of approximately 261.995 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at [M], [M+2], and [M+4] in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

While specific experimental fragmentation data for this compound is not detailed in the available literature, analysis of related anthracenone (B14071504) derivatives suggests that common fragmentation pathways could involve the loss of CO, Cl, or HCl from the molecular ion. Predicted mass spectrometry data suggests prominent adducts in electrospray ionization, such as [M+H]⁺ at m/z 263.00248 and [M+Na]⁺ at m/z 284.98442.

X-ray Crystallography for Precise Solid-State Structure Determination

As of the current literature survey, a crystal structure for this compound has not been reported. However, the crystal structure of an isomer, 4,5-dichloro-anthracen-9(10H)-one , has been determined. This related structure reveals a planar tricyclic system. It is highly probable that this compound would also adopt a largely planar conformation in the solid state, with the two chlorine atoms positioned on the outer aromatic rings. The determination of its crystal structure would provide definitive proof of its molecular geometry and packing arrangement in the solid state.

Molecular Conformation and Geometrical Parameters

In the solid state, the molecular structure of this derivative reveals significant conformational details. The core anthracene (B1667546) system is modified with an ethano bridge at the C9 and C10 positions. mdpi.com This bridging forces the three six-membered rings of the bicyclic core into a boat conformation. proquest.com The two chloro-substituted benzene (B151609) rings are essentially planar, with root-mean-square deviations from their least-squares planes being 0.011 Å and 0.003 Å, respectively. mdpi.com A notable feature is the dihedral angle of 57.21° between these two planar rings. mdpi.comproquest.com

The precise geometrical parameters, including selected bond lengths and angles, have been determined experimentally. These parameters are crucial for understanding the steric and electronic properties of the molecule.

Table 1: Selected Geometrical Parameters for 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid

| Parameter | Bond/Atoms | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C3-H3 | 0.98 |

| Bond Length | O2-H1 | 0.82 |

| Bond Length | C13-H13 | 0.93 |

| Bond Length | C15-H15B | 0.97 |

| Bond Angle | O2-H1···O1 | 176 |

| Bond Angle | C3-H3···Cl1 | 109 |

| Bond Angle | C3-H3···Cl2 | 108 |

| Bond Angle | C10-H10···Cl2 | 140 |

| Bond Angle | C13-H13···O1 | 168 |

| Bond Angle | C15-H15B···O1 | 108 |

Data sourced from single-crystal X-ray diffraction studies. researchgate.net

Supramolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

The stability of the crystal lattice and the formation of specific packing motifs are governed by a network of intermolecular and intramolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these non-covalent interactions within a crystal structure. nih.gov

For the derivative 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, Hirshfeld analysis reveals the dominant intermolecular contacts that contribute to the crystal's stability. mdpi.com The analysis shows that O···H and H···Cl contacts are the most significant. researchgate.netdntb.gov.ua These interactions appear as distinct red regions on the d_norm Hirshfeld surface, indicating contacts that are shorter than the sum of their van der Waals radii. mdpi.comnih.gov The H···Cl interactions account for 15.0% of the total contacts, while O···H interactions make up 23.3%. mdpi.com

The structure is stabilized by several intramolecular hydrogen bonds, including C3-H3···Cl1, C3-H3···Cl2, and C15-H15B···O1, with hydrogen-acceptor distances of 2.76 Å, 2.78 Å, and 2.42 Å, respectively. researchgate.net Furthermore, intermolecular hydrogen bonds play a crucial role in the crystal packing. These interactions lead to the formation of centrosymmetric dimers, creating an eight-membered ring motif. researchgate.net

Table 2: Significant Intermolecular Contacts and Distances from Hirshfeld Analysis for 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid

| Interaction Type | Atoms Involved | Interaction Distance (Å) | Contribution Percentage |

|---|---|---|---|

| O···H | H1···O1 | 1.681 | 23.3% |

| O···H | O1···H13 | 2.328 | 23.3% |

| O···H | O1···H12 | 2.510 | 23.3% |

| H···Cl | Cl2···H10 | 2.731 | 15.0% |

Data derived from Hirshfeld surface calculations. mdpi.com

These detailed analyses of both the molecular geometry and the supramolecular interactions are fundamental to understanding the structure-property relationships in this class of compounds. proquest.com

Computational Chemistry and Theoretical Investigations of 1,8 Dichloro 10h Anthracen 9 One Systems

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular attributes, from the ground-state energy to complex reactivity parameters.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and the energy of the lowest electronic excitation.

In systems related to 1,8-Dichloro-10H-anthracen-9-one, DFT calculations are used to determine these values. For instance, studies on chlorinated ethanoanthracene regioisomers show how chloro-substituent positioning influences the electronic properties. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with a red-shift (lower energy) in the UV-Visible absorption spectrum. The strategic placement of electron-withdrawing groups, like chlorine, and the extension of the π-conjugated system, such as the anthracene (B1667546) core, are known methods to tune this gap for specific applications like near-infrared (NIR) absorbing dyes. nih.gov Theoretical analysis demonstrates that the electronic structure of a BN-substituted anthracene can be engineered to mimic that of a more highly conjugated system like tetracene, highlighting the power of computational design in tuning these fundamental properties. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for Anthracene Derivatives Note: Data for illustrative purposes, based on typical findings for related compounds.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthracene Core | -5.95 | -2.45 | 3.50 |

| Donor-Acceptor Substituted Anthracene | -5.20 | -3.10 | 2.10 |

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven to be highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This predictive power is crucial for structure elucidation and verification. The process involves optimizing the molecular geometry at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus.

For example, DFT calculations performed on 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, a structurally related compound, showed an excellent correlation between the computed and experimental ¹H and ¹³C NMR chemical shifts, with R² values as high as 0.9884 and 0.9705. mdpi.com This high degree of accuracy allows researchers to assign ambiguous signals and confirm the correct constitution and conformation of newly synthesized molecules. mdpi.comnyu.edu Recent advancements integrate DFT-calculated parameters with machine learning models to further enhance prediction accuracy for large and complex molecules. nyu.edu

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Related Ethanoanthracene Derivative Source: Adapted from findings for 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid. mdpi.com

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 139.8 | 141.2 | 1.4 |

| C2 | 127.5 | 128.5 | 1.0 |

| C3 | 127.1 | 127.9 | 0.8 |

| C4 | 124.6 | 125.3 | 0.7 |

| C8 | 139.8 | 141.2 | 1.4 |

Local reactivity indices, such as Fukui functions and atomic charge distributions, pinpoint specific reactive sites within the molecule. The atomic charge distribution reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For instance, in this compound, the carbonyl carbon (C9) is expected to have a significant positive partial charge, making it a primary site for nucleophilic attack. Conversely, the oxygen atom would be electron-rich. Theoretical studies on related chlorinated ethanoanthracenes have used DFT to calculate atomic charges to understand the electronic effects of substituents. mdpi.com Fukui functions go a step further by indicating how the electron density at a specific atomic site changes upon the addition or removal of an electron, thereby identifying the most likely sites for electrophilic, nucleophilic, or radical attack.

Table 3: Calculated Mulliken Atomic Charges for Key Atoms in a Chlorinated Anthracene System Note: Illustrative data based on typical DFT results for similar structures.

| Atom | Atomic Charge (e) | Implied Reactivity |

|---|---|---|

| C9 (Carbonyl) | +0.45 | Electrophilic Center |

| O (Carbonyl) | -0.50 | Nucleophilic Center |

| C1 (C-Cl) | +0.15 | Electrophilic Center |

| Cl | -0.12 | --- |

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. DFT calculations can map the entire reaction pathway for a chemical transformation by locating the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants and products. The calculated energy of this transition state determines the activation energy barrier, which governs the reaction rate.

For a molecule like this compound, this analysis could be applied to various reactions. For example, in a Diels-Alder reaction, where the anthracene core acts as a diene, DFT could model the approach of a dienophile to the central ring. mdpi.com By constructing a potential energy surface (PES), which is a multidimensional plot of energy versus the geometric coordinates of the reacting system, chemists can visualize the entire energetic landscape of the reaction, identify intermediates, and predict the most favorable mechanistic pathway.

When a reaction can produce multiple isomers, DFT is an essential tool for predicting which product is thermodynamically more stable. By calculating the total electronic energy (and including corrections for zero-point vibrational energy and thermal effects), the relative stabilities of different regioisomers can be accurately determined.

This application is demonstrated in studies of chlorinated ethanoanthracene regioisomers. mdpi.com DFT calculations were used to compare the total energies and thermodynamic parameters of 4,5,12- and 1,8,12-trichloro-9,10-dihydro-9,10-ethanoanthracene-12-carbonitriles. The results indicated that one isomer was more thermodynamically stable than the other in both the gas phase and in solution, providing a theoretical explanation for experimental observations. mdpi.com For this compound, this method could be used to compare its stability against other isomers, such as 1,5- or 2,7-dichloro-10H-anthracen-9-one.

Table 4: DFT-Calculated Relative Energies of Regioisomers Source: Based on principles demonstrated in studies of chlorinated ethanoanthracene regioisomers. mdpi.com

| Regioisomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | Thermodynamic Stability |

|---|---|---|---|

| Isomer A (e.g., 1,8-dichloro) | -1500.12345 | 0.00 | Most Stable |

| Isomer B (e.g., 1,5-dichloro) | -1500.12111 | +1.47 | Less Stable |

Molecular Dynamics Simulations for Solvent Effects on Compound Behavior

While DFT is excellent for analyzing single molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations are used to explicitly model the dynamic behavior of a molecule in a solvent environment. MD simulations solve Newton's equations of motion for a system containing the solute and a large number of explicit solvent molecules, providing a trajectory of atomic positions and velocities over time.

This approach is invaluable for understanding how solvent interactions influence a compound's behavior. For example, MD simulations can be used to study the solvation shell around this compound, revealing how solvent molecules orient themselves around different parts of the solute. This information is key to understanding solubility. Furthermore, MD simulations are used to predict how solvents affect crystal growth and morphology. researchgate.net By simulating the interface between a crystal face and a solvent, researchers can calculate how strongly the solvent binds to different faces, which in turn affects their relative growth rates and the final crystal shape. researchgate.net

Advanced Research Applications and Derivatization Strategies Beyond Core Synthesis

Development of Functional Materials for Organic Electronics and Photonics

The rigid, planar, and electron-rich framework of anthracene (B1667546) and its derivatives has long attracted chemists for creating luminescent materials. mdpi.com The strategic introduction of halogen atoms, such as in 1,8-dichloro-10H-anthracen-9-one, provides a powerful tool to modulate the electronic and photophysical properties for applications in organic electronics.

The halogenation of anthracene has profound effects on its molecular and electronic characteristics. The introduction of chlorine atoms, which are highly electronegative, into the anthracene framework, as seen in this compound, leads to significant changes in its electronic structure. researchgate.net This substitution with electron-withdrawing groups reshapes the electronic structures, reactivity, and optical behaviors of the parent molecule. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have shown that doping anthracene with halogens like chlorine results in a decrease in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This is a consequence of the electron-withdrawing nature of the halogen atoms. The lowering of these frontier orbital energies can enhance the stability of the molecule.

The table below summarizes the general effects of halogenation on the electronic properties of anthracene derivatives.

| Property | Effect of Halogenation | Rationale |

| HOMO Energy Level | Lowered | Increased electron affinity due to electronegative halogens. |

| LUMO Energy Level | Lowered | Increased electron affinity due to electronegative halogens. researchgate.net |

| Energy Gap (HOMO-LUMO) | Reduced | Halogen doping can increase electron density in frontier orbitals, leading to a smaller energy gap. researchgate.net |

| Molecular Stability | Potentially Increased | Lower orbital energies can make the molecule more resistant to oxidation. |

| Reactivity | Modified | Changes in electronic structure alter the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net |

There is a significant pursuit of high-performance, environmentally stable n-type organic semiconductors (OSCs) for applications in organic thin-film transistors (OTFTs) and other electronic devices. vulcanchem.com While many organic materials exhibit p-type (hole-transporting) behavior, n-type (electron-transporting) materials are crucial for the development of complementary logic circuits.

Halogenated anthracenes, including derivatives of this compound, are promising candidates for n-type OSCs. The electron-withdrawing nature of the chlorine atoms helps to lower the LUMO energy level of the molecule. A lower LUMO level is a key requirement for efficient electron injection and transport in an n-type semiconductor.

For instance, the related compound 9,10-dichlorooctafluoroanthracene (B3421541) has been successfully synthesized and demonstrated as a synthon for n-type organic semiconductors. Its derivatives exhibit stabilized LUMO energy levels and extended π-stacking in the solid state, which are conducive to efficient electron transport.

Exploitation in Chemiluminescent Systems as Fluorophores

Anthracene and its derivatives are well-known for their fluorescent properties, making them attractive for use in various luminescent applications. mdpi.com Two diphenyl-anthracene (DPA) derivatives, for example, have been shown to exhibit strong fluorescence in both solution and solid phases, with high quantum yields. nih.gov This inherent luminescence is a prerequisite for a compound to act as a fluorophore in a chemiluminescent system, where light is generated from a chemical reaction. While specific studies on the direct use of this compound in chemiluminescent systems are not prevalent, its core structure suggests potential in this area. The efficiency of such systems often relies on the fluorescence quantum yield of the emitting species.

Photoinitiation Mechanisms in Polymerization Processes

Anthracene derivatives have been identified as effective photoinitiators for free radical polymerization, particularly in UV-LED curing systems. radtech2020.com These compounds can absorb light, especially at longer wavelengths, and then transfer the absorbed energy to other molecules to initiate the polymerization process. radtech2020.com This is particularly advantageous in pigmented or thick film formulations, where deeper light penetration is required. radtech2020.com

A novel photoinitiator combining thioxanthone and anthracene (TX-A) has been shown to efficiently initiate the polymerization of acrylic and styrenic monomers, even in the presence of oxygen. yildiz.edu.tracs.org Spectroscopic studies revealed that the photoinitiation occurs through the anthracene chromophore. yildiz.edu.tracs.org Unlike many other photoinitiating systems, this particular derivative does not require an additional hydrogen donor to start the reaction. yildiz.edu.tracs.org The general mechanism involves the anthracene moiety absorbing a photon, which elevates it to an excited state, from which it can then interact with a monomer to begin the polymer chain growth.

Strategies for Bioimaging Probe Development

The development of fluorescent probes for bioimaging is a rapidly advancing field, and anthracene derivatives are emerging as promising candidates. researchgate.net Their utility stems from their strong fluorescence, photostability, and the ability to be chemically modified to target specific cellular components. researchgate.net

For instance, a family of multi-color anthracene carboxyimides has been synthesized and shown to have excellent cell membrane permeability and resistance to photobleaching in living cells. researchgate.net One derivative was found to be a specific mitochondria-targeting dye with red fluorescence, highlighting the potential for creating organelle-specific probes. researchgate.net

Recent studies have also explored novel anthracene derivatives for their potential in cellular imaging. nih.gov These compounds have demonstrated the ability to stain the entire cellular compartment, offering a high magnification of the cellular structure. nih.gov Although not exhibiting significant cytotoxicity at tested concentrations, their application in bioimaging is an active area of research. nih.gov The this compound scaffold could be functionalized with specific targeting groups or solubilizing moieties to develop novel probes for bioimaging applications.

Design of Novel Chemical Entities with Specific Molecular Interactions

The this compound framework has been utilized as a starting point for the synthesis of novel compounds with specific biological activities. A notable example is the creation of a series of 9-acyloxy-1,8-dichloroanthracene derivatives. google.comnih.gov These compounds were synthesized through the acylation of this compound with various acyl chlorides. google.comnih.gov

These novel derivatives were subsequently evaluated for their in vitro cytotoxicity against several human cancer cell lines, including oral epidermoid carcinoma (KB), cervical carcinoma (ME 180), and Chinese hamster ovary (CHO) cells. nih.gov While most of the synthesized compounds showed lower cytotoxic potency than the reference drug mitoxantrone, these studies demonstrate a clear strategy for designing new chemical entities based on the 1,8-dichloroanthracene (B3240527) core with the aim of achieving specific molecular interactions for therapeutic purposes. google.comnih.gov The most active compounds from these studies were selected for further biological evaluation and structural modification. nih.gov

Q & A

Q. How can redox cycling of 1,8-dichloroanthracenones be quantified in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.